Tert-butyl non-2-enoate
Description
Contextual Significance of α,β-Unsaturated Esters in Organic Synthesis
α,β-Unsaturated esters are fundamental building blocks in organic synthesis, valued for their versatile reactivity. beilstein-journals.org This class of compounds contains a carbon-carbon double bond conjugated with a carbonyl group, which allows for the delocalization of p-orbitals across the functional group. proprep.com This electronic feature makes them key structural motifs in numerous biologically active molecules and valuable intermediates for a wide range of chemical transformations. nih.govrsc.org
Their utility stems from their ability to participate in several key reactions:
Conjugate Addition (Michael Addition): The β-carbon of the unsaturated system is electrophilic, making it susceptible to attack by nucleophiles. This reaction is a reliable method for forming new carbon-carbon and carbon-heteroatom bonds.
Wittig Reaction: This olefination reaction is a popular and effective method for synthesizing α,β-unsaturated esters, often starting from aldehydes and phosphonium (B103445) ylides. beilstein-journals.orgorganic-chemistry.org It provides a route to construct carbon-carbon double bonds with potential for stereocontrol. rsc.org
Hydrogenation and Reduction: The double bond and the carbonyl group can be selectively reduced. For instance, catalytic hydrogenation can saturate the double bond, while reagents like Diisobutylaluminium hydride (DIBAL-H) can reduce the ester to an allylic alcohol without affecting the double bond. rsc.org
Cycloaddition Reactions: They can act as dienophiles in Diels-Alder reactions, providing a pathway to construct six-membered rings.
The stereochemistry of the double bond (E or Z isomer) is often crucial, as different isomers can exhibit distinct biological activities. nih.gov Consequently, a significant area of research is dedicated to the development of stereoselective synthetic methods to produce specific isomers of α,β-unsaturated esters. nih.govrsc.org
Strategic Role of the tert-Butyl Ester Moiety in Advanced Chemical Transformations
The tert-butyl group (–C(CH₃)₃) is one of the most common and strategic protecting groups for carboxylic acids in multi-step organic synthesis. acs.org Its inclusion in a molecule like tert-butyl non-2-enoate imparts specific properties that are highly advantageous in complex synthetic sequences.
Key features of the tert-butyl ester include:
Steric Hindrance: The bulkiness of the tert-butyl group provides significant steric shielding to the carbonyl carbon, protecting it from attack by many nucleophiles and reducing agents against which other esters (like methyl or ethyl esters) might be reactive. organic-chemistry.org
Stability: Tert-butyl esters are remarkably stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments. thieme-connect.com This robustness allows chemists to perform modifications on other parts of the molecule without affecting the ester.
Selective Cleavage: Despite its stability, the tert-butyl ester can be readily and cleanly removed under specific acidic conditions. thieme-connect.comontosight.ai The mechanism involves the formation of a stable tert-butyl carbocation, allowing for deprotection without harsh reagents that could compromise other functional groups. This orthogonal deprotection strategy is a cornerstone of modern protecting group chemistry. youtube.com
Furthermore, tert-butyl esters can enhance the solubility of parent carboxylic acids in organic solvents, which can be beneficial for purification and reaction setup. acs.org The direct conversion of various carboxylic acids, including free amino acids, into their tert-butyl esters can be achieved using reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. organic-chemistry.org
Overview of Research Trajectories for Alkyl Non-2-enoates and Related Conjugated Esters
Research involving alkyl non-2-enoates and other conjugated esters is dynamic and follows several key trends in modern organic synthesis. nih.gov A primary focus is the development of new, more efficient, and selective catalytic methods. This includes advancements in photocatalysis and enzyme-catalyzed reactions, which align with the principles of green chemistry. nih.gov
Recent research trajectories include:
Stereoselective Synthesis: There is a continuous drive to develop methods that provide high E/Z selectivity in the formation of the double bond. For example, the Wittig reaction has been utilized to construct multiple conjugated double bonds with excellent E-selectivity on amino acid backbones. rsc.org Other approaches include palladium-catalyzed α,β-dehydrogenation of saturated esters. organic-chemistry.org
Catalyst Development: The design of novel catalysts is central to improving reaction efficiency. Ruthenium catalysts, for instance, have become highly effective for olefin metathesis, a powerful tool for forming carbon-carbon bonds.
One-Pot Syntheses: To improve efficiency and reduce waste, researchers are designing one-pot procedures where multiple reaction steps occur in the same vessel. A copper-catalyzed oxidation followed by a Wittig reaction allows for the synthesis of α,β-unsaturated esters directly from alcohols. organic-chemistry.org Similarly, methods have been developed for the one-pot transformation of tert-butyl esters into other esters and amides, avoiding the need for separate deprotection and activation steps. acs.org
Application in Complex Molecule Synthesis: Conjugated esters are crucial intermediates in the total synthesis of natural products and other complex organic molecules. For example, tert-butyl 3-butenoate has been used as a reagent in the synthesis of (-)-exiguolide, a marine macrolide. chemicalbook.com The reactivity of the conjugated system is harnessed to build intricate molecular architectures. rsc.org
The study of these compounds also extends to understanding their fundamental reactivity, such as the factors controlling conjugate versus direct addition of enolates to α,β-unsaturated systems. acs.org
Interactive Data Table: Comparison of Synthetic Methods for α,β-Unsaturated Esters
Click to view table
| Reaction Name | Precursors | Reagents/Catalyst | Key Features |
|---|---|---|---|
| Wittig Reaction | Aldehyde, Phosphonium Ylide | Base (e.g., n-BuLi, NaH) | Versatile for C=C bond formation; stereoselectivity can be controlled. beilstein-journals.orgorganic-chemistry.org |
| Horner-Wadsworth-Emmons | Aldehyde, Phosphonate (B1237965) Ester | Base (e.g., NaH, DBU) | Often provides high (E)-selectivity; phosphonate byproduct is water-soluble. |
| Perkow Reaction | Chloroacetoacetates, Phosphites | Trimethylamine | Can be used to generate β-phosphoroxylated α,β-unsaturated esters stereoselectively. rsc.org |
| Palladium-Catalyzed Dehydrogenation | Saturated Ester | Zinc Enolate, Allyl Oxidant, Pd Catalyst | Allows for the direct introduction of α,β-unsaturation into an existing ester. organic-chemistry.org |
| Olefin Metathesis | Alkene, Acrylate (B77674) | Ruthenium or Molybdenum Catalyst | Forms new C=C bonds; powerful for complex molecule synthesis. |
Structure
3D Structure
Properties
CAS No. |
118561-53-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
tert-butyl non-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-5-6-7-8-9-10-11-12(14)15-13(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
GEEKVCHWVSBENL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Tert Butyl Non 2 Enoate and Its Analogues
Direct Esterification and Transesterification Strategies
Direct esterification and transesterification represent the most fundamental pathways for ester synthesis. These methods involve the reaction of a carboxylic acid or an existing ester with an alcohol. The synthesis of tertiary esters like tert-butyl non-2-enoate presents unique challenges due to the steric hindrance and the propensity of the tert-butyl carbocation to undergo elimination.
Catalytic Approaches in Ester Synthesis
The direct esterification of a carboxylic acid with tert-butanol (B103910) is notoriously difficult under standard acid catalysis. asianpubs.org The high reactivity of tert-butanol in the presence of acid often leads to rapid dehydration, forming isobutylene as a major byproduct, even at room temperature. asianpubs.orgchemicalforums.com To circumvent this, specialized catalytic systems are required.
Heterogeneous solid acid catalysts have emerged as a viable alternative to traditional homogeneous mineral acids. For instance, silicotungstic acid supported on bentonite has been successfully employed for the synthesis of tert-butyl acetate from acetic acid and tert-butanol. asianpubs.org This approach highlights the potential for developing environmentally benign methods using reusable solid catalysts with high activity and selectivity, minimizing the dehydration side reaction. asianpubs.org
Table 1: Performance of Silicotungstic Acid/Bentonite Catalyst in Tert-butyl Acetate Synthesis asianpubs.org
| Parameter | Optimal Condition |
|---|---|
| Silicotungstic Acid Loading | 25 wt % |
| Catalyst Amount | 0.7 g |
| Mole Ratio (tert-butanol:acetic acid) | 1:1.1 |
| Reaction Temperature | 110 °C |
| Reaction Time | 2 h |
| Esterification Yield | 87.2 % |
Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is another powerful catalytic strategy. masterorganicchemistry.com This reaction can be promoted by acids, bases, or highly efficient metal-based catalysts. organic-chemistry.org Lanthanum(III)-based catalysts, for example, have shown high efficacy in the transesterification of various esters with primary, secondary, and even sterically hindered tertiary alcohols. researchgate.net Similarly, tetranuclear zinc clusters can promote transesterification under mild conditions, with the potential for large-scale, solvent-free reactions that offer significant environmental and economic benefits. organic-chemistry.org
Enzymatic and Biocatalytic Pathways for Ester Formation
Biocatalysis offers a green and highly selective alternative for ester synthesis. Lipases are the most commonly used enzymes for this purpose, capable of catalyzing esterification in aqueous or organic media. researchgate.netresearchgate.net For example, lipase from Aspergillus terreus has demonstrated the ability to catalyze esterification between various fatty acids and alcohols. researchgate.net However, enzyme selectivity can be a critical factor; the same Aspergillus terreus lipase that efficiently esterifies saturated stearic acid fails to act on the monounsaturated oleic acid, despite both being C18 acids. researchgate.net This substrate specificity underscores the importance of enzyme screening for a particular transformation.
Chemoenzymatic strategies combine the strengths of both biological and chemical catalysis. A notable approach involves the use of a carboxylic acid reductase (CAR) to convert a carboxylic acid into an aldehyde. nih.govmanchester.ac.uk This enzymatically generated aldehyde can then be used as a substrate in a subsequent chemical reaction, such as a Wittig olefination, to produce the target α,β-unsaturated ester. nih.gov This multi-step, one-pot process demonstrates how enzymes can be integrated into synthetic pathways to create complex molecules from simple precursors. nih.govmanchester.ac.uk
Advanced Synthetic Approaches to α,β-Unsaturated Esters
Beyond traditional esterification, several advanced synthetic methods are employed to construct the core α,β-unsaturated ester framework. These reactions focus on the formation of the carbon-carbon double bond.
Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Wittig)
Olefination reactions are among the most reliable methods for forming carbon-carbon double bonds. The Wittig reaction, which utilizes a triphenyl phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene, is a foundational tool in this area. thermofisher.comwikipedia.org Recent advancements have enabled Wittig reactions to be conducted in aqueous media, offering a more environmentally friendly process. acs.orgtandfonline.com
A significant modification of this method is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org The HWE reaction employs a phosphonate-stabilized carbanion, which reacts with aldehydes or ketones to produce alkenes. wikipedia.orgalfa-chemistry.com Key advantages of the HWE reaction over the classical Wittig reaction include the greater nucleophilicity of the phosphonate (B1237965) carbanion and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Crucially for the synthesis of compounds like this compound, the HWE reaction typically shows excellent (E)-stereoselectivity, favoring the formation of the trans-alkene. wikipedia.orgwikipedia.orgorganic-chemistry.org
Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Reactivity | Less nucleophilic; reacts well with aldehydes | More nucleophilic; reacts with aldehydes and ketones organicchemistrydata.org |
| Stereoselectivity | Variable; can produce E/Z mixtures wikipedia.org | Typically high (E)-selectivity wikipedia.orgorganic-chemistry.org |
| Byproduct | Triphenylphosphine oxide (often difficult to separate) | Dialkylphosphate salt (water-soluble, easy to remove) wikipedia.orgalfa-chemistry.com |
Palladium-Catalyzed Cross-Coupling Reactions for Unsaturated Ester Formation
Palladium catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The Mizoroki-Heck reaction, which couples an unsaturated halide with an alkene, is a powerful tool for creating substituted alkenes and can be applied to α,β-unsaturated systems. mdpi.comlew.ro An intermolecular anti-Michael reductive Heck reaction has been specifically developed for α,β-unsaturated esters, enabling the introduction of aryl groups at the α-position. researchgate.netacs.org
Palladium catalysts are also effective for dehydrogenation reactions. For example, Pd(DMSO)₂(TFA)₂ can directly convert cyclic ketones into their corresponding α,β-unsaturated enones using molecular oxygen as the oxidant. nih.gov This strategy could be adapted to form the unsaturated precursor to the target ester. Furthermore, palladium-catalyzed methods have been successfully developed for the synthesis of aryl tert-butyl ethers from unactivated aryl halides, demonstrating the compatibility of palladium catalysts with sterically demanding tert-butyl groups under appropriate conditions. organic-chemistry.orgresearchgate.net
Continuous Flow Synthesis Methodologies for Esters
Continuous flow synthesis, utilizing microreactors, has emerged as a powerful technology for chemical production. researchgate.net This approach offers superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic reactions. mdpi.comnih.govresearchgate.net
The technology has been effectively applied to various esterification processes, leading to remarkable increases in space-time-yield compared to conventional batch methods. mdpi.comnih.gov For instance, the synthesis of tert-butyl peroxyneodecanoate in a continuous flow reactor significantly shortens reaction times and mitigates safety risks associated with batch processing. google.com Similarly, tert-butyl nitrite has been produced with a 95% yield in a residence time of just one minute. figshare.com
Continuous processing can also enable reactions under conditions that are inaccessible in batch reactors, such as very high temperatures and pressures. nih.gov This has been demonstrated in the reagent-free thermal deprotection of tert-butyl esters, where water at high temperatures (120–240°C) in a plug flow reactor is sufficient to hydrolyze the ester without any added acid or base. nih.govresearchgate.net This highlights the versatility of flow chemistry for both the synthesis and selective transformation of esters.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound focuses on minimizing environmental impact by improving efficiency, reducing waste, and utilizing safer materials. harvard.eduresearchgate.net Key strategies include the use of greener solvents, catalytic processes, and reactions with high atom economy.
One of the primary reactions for synthesizing α,β-unsaturated esters like this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This method is favored for its high stereoselectivity, typically producing the (E)-alkene, and for its operational advantages that align with green chemistry goals. wikipedia.org A significant benefit is that the phosphate byproduct is water-soluble, which allows for easier separation from the desired ester product, often reducing the need for extensive chromatographic purification and the associated large volumes of solvent. nih.gov
The choice of solvent is a critical factor in the environmental footprint of a synthesis. Traditional esterification and olefination reactions often employ hazardous chlorinated solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents such as N,N-dimethylformamide (DMF). beilstein-journals.org Research into greener alternatives has identified solvents like acetonitrile and dimethyl carbonate as effective replacements for Steglich-type esterifications, offering comparable yields and rates while being less hazardous. nih.govwikipedia.org
Furthermore, the development of catalytic, one-pot procedures represents a significant advance. For instance, a copper-catalyzed method allows for the synthesis of α,β-unsaturated esters directly from alcohols and phosphonium salts, using air or oxygen as a green oxidant. nih.gov This approach combines oxidation, deprotonation, and Wittig olefination into a single sequence, which prevents waste by eliminating the need to isolate intermediate products and avoids the use of stoichiometric heavy-metal oxidants. nih.gov Similarly, palladium-catalyzed protocols have been developed for the synthesis of tert-butyl esters from boronic acids, utilizing the nontoxic and cheaper di-tert-butyl dicarbonate. tandfonline.com
Chemo-enzymatic methods are also emerging as a sustainable route. These processes combine the high selectivity of enzymatic reactions with the versatility of chemical synthesis. For example, a carboxylic acid can be reduced to an aldehyde by a carboxylic acid reductase (CAR) enzyme, which is then immediately subjected to a Wittig or HWE reaction to form the α,β-unsaturated ester. nih.gov This method operates under mild conditions and leverages renewable biological catalysts.
| Synthesis Step | Traditional Method | Green Alternative | Key Advantages |
| Esterification | Steglich esterification in DCM or DMF | Steglich esterification in acetonitrile or dimethyl carbonate beilstein-journals.orgnih.gov | Reduced solvent toxicity, easier workup |
| Olefination | Stoichiometric Wittig reaction | Horner-Wadsworth-Emmons (HWE) reaction | High (E)-selectivity, water-soluble byproduct nih.gov |
| Oxidation | Use of stoichiometric heavy-metal oxidants | Copper-catalyzed aerobic oxidation nih.gov | Uses air as the oxidant, reduces metal waste |
| Overall Process | Multi-step synthesis with isolation | One-pot catalytic reactions, Chemo-enzymatic synthesis nih.govnih.gov | Improved atom and step economy, reduced waste |
Stereoselective and Asymmetric Synthesis of this compound Derivatives
Creating derivatives of this compound with specific three-dimensional arrangements is crucial for applications in fields such as fine chemicals and pharmaceuticals. This is achieved through stereoselective and asymmetric synthesis, which allows for control over the configuration of new stereocenters.
Chiral Auxiliaries and Catalysts in Enoate Synthesis
Asymmetric synthesis relies on the use of chiral molecules—auxiliaries or catalysts—to influence the stereochemical outcome of a reaction.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereoselective formation of a new chiral center. After the reaction, the auxiliary is removed and can often be recovered. Evans oxazolidinones are among the most effective and widely used chiral auxiliaries, particularly in aldol reactions to create β-hydroxy esters. wikipedia.orgorganicchemistrydata.org By attaching the enoate precursor to an Evans auxiliary, the steric bulk of the auxiliary blocks one face of the resulting enolate, forcing an incoming electrophile (like an aldehyde) to attack from the opposite face with high diastereoselectivity. organicchemistrydata.org Other auxiliaries, such as pseudoephedrine amides and camphorsultams, have also been successfully employed in stereoselective alkylations and conjugate additions. harvard.eduwikipedia.org
Chiral Catalysts: Unlike auxiliaries, catalysts are used in substoichiometric amounts and are regenerated during the reaction. Organocatalysis has become a powerful tool for the asymmetric synthesis of enoate derivatives. Chiral amines, particularly those derived from cinchona alkaloids or proline, can catalyze enantioselective conjugate additions (Michael additions) to α,β-unsaturated esters. beilstein-journals.org These catalysts activate the enoate by forming a chiral iminium ion, which then reacts with a nucleophile. Similarly, chiral thiourea and urea catalysts can activate both the enoate and the nucleophile through hydrogen bonding, facilitating highly enantioselective Michael additions of malonates or thiols. nih.govorganic-chemistry.org The asymmetric Horner-Wadsworth-Emmons reaction can also be achieved using chiral phosphonate reagents or by adding an external chiral ligand to mediate the reaction. nih.govtandfonline.com
| Catalyst/Auxiliary Type | Reaction | Typical Substrates | Key Feature |
| Evans Oxazolidinone | Aldol Reaction, Alkylation | Carboxylic acid derivatives | High diastereoselectivity via steric shielding wikipedia.orgorganicchemistrydata.org |
| Camphorsultam | Michael Addition | α,β-Unsaturated N-acryloyl derivatives | Excellent stereocontrol in conjugate additions wikipedia.org |
| Cinchona Alkaloid Derivatives | Michael Addition | Enones, Enoates | High enantioselectivity through hydrogen bonding and base catalysis nih.govorganic-chemistry.org |
| Chiral Phosphonates | Asymmetric HWE Reaction | Aldehydes, Ketones | Creates chiral α,β-unsaturated esters directly tandfonline.com |
Enantioselective and Diastereoselective Control in Carbon-Carbon Bond Formation
The precise control of stereochemistry during C-C bond formation is paramount for synthesizing complex molecules. For derivatives of this compound, this control is typically exerted during conjugate addition reactions, which form a bond at the β-carbon, or aldol-type reactions, which can functionalize the α-carbon.
Diastereoselective Control: The Horner-Wadsworth-Emmons reaction itself is a cornerstone of diastereoselective synthesis, reliably forming the thermodynamically favored (E)-isomer of the α,β-unsaturated ester with high selectivity. wikipedia.org For cases where the (Z)-isomer is desired, the Still-Gennari modification of the HWE reaction, which uses phosphonates with electron-withdrawing trifluoroethyl groups, provides excellent (Z)-selectivity. youtube.com In aldol reactions, the geometry of the enolate (Z or E) dictates the relative stereochemistry (syn or anti) of the product. The use of chiral auxiliaries like Evans oxazolidinones allows for predictable formation of Z-enolates, leading to syn-aldol products with high diastereomeric ratios. wikipedia.orgpharmacy180.com
Enantioselective Control: Enantioselective control involves creating a preference for one enantiomer over the other. In the context of this compound derivatives, this is often achieved in conjugate addition reactions. The use of isothiourea-based organocatalysts, for example, has enabled the highly enantioselective Michael addition of malonates to α,β-unsaturated esters, achieving excellent enantiomeric ratios (often >99:1 er). acs.org Similarly, cinchona alkaloid-derived urea catalysts can promote the addition of thiols to α,β-unsaturated ketones with up to >99% enantiomeric excess (ee). organic-chemistry.org These catalytic systems create a chiral environment around the substrate, forcing the nucleophile to approach from a specific direction and thereby generating the desired enantiomer.
The table below summarizes representative results for achieving stereocontrol in reactions relevant to the synthesis of this compound derivatives.
| Reaction | Stereocontrol Method | Catalyst/Reagent | Selectivity Achieved |
| Olefination | Diastereoselective | Standard HWE reagents | High (E)-selectivity wikipedia.org |
| Olefination | Diastereoselective | Still-Gennari phosphonates | High (Z)-selectivity youtube.com |
| Michael Addition | Enantioselective | Cinchona alkaloid-thiourea | Up to >99% ee organic-chemistry.org |
| Michael Addition | Enantioselective | Isothiourea (HyperBTM) | Up to >99:1 er acs.org |
| Aldol Addition | Diastereoselective | Evans oxazolidinone auxiliary | High syn-selectivity wikipedia.orgorganicchemistrydata.org |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl Non 2 Enoate
Reactions at the Alkene Functionality
The reactivity of the alkene in tert-butyl non-2-enoate is significantly influenced by the adjacent ester group. This α,β-unsaturation allows the compound to participate in a variety of addition and cycloaddition reactions.
Cycloaddition Reactions
Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. This compound, with its activated double bond, can act as a 2π-electron component in several important cycloaddition reactions.
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a substituted alkene, known as the dienophile, to form a substituted cyclohexene (B86901). wikipedia.orgmasterorganicchemistry.com In this context, this compound serves as the dienophile. The reaction rate is generally enhanced when the dienophile has electron-withdrawing groups, a condition met by the presence of the tert-butyl ester group. masterorganicchemistry.com
The reaction proceeds by a concerted mechanism, forming two new carbon-carbon sigma bonds simultaneously. wikipedia.org When this compound reacts with a simple conjugated diene like 1,3-butadiene, a cyclohexene derivative is formed. The bulky tert-butyl group can influence the stereoselectivity of the reaction, potentially favoring the formation of one diastereomer over another due to steric hindrance in the transition state. wikipedia.orgstudy.com For instance, the endo transition state is often favored due to secondary orbital interactions, though this can be overridden by steric factors. nih.gov
Table 1: Representative Diels-Alder Reaction
| Reactants | Product | Conditions | Stereochemical Consideration |
|---|---|---|---|
| This compound + 1,3-Butadiene | Tert-butyl 4-hexylcyclohex-3-enecarboxylate | Thermal | The reaction typically proceeds with high stereospecificity, with the relative stereochemistry of the dienophile and diene being retained in the product. |
[3+2] Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (in this case, this compound) to form a five-membered heterocyclic ring. sci-rad.com The electron-deficient nature of the alkene in this compound makes it an effective dipolarophile for reaction with various 1,3-dipoles, such as nitrile oxides and azides.
When reacting with a nitrile oxide, generated in situ from an oxime, this compound would yield a substituted isoxazoline. organic-chemistry.orguchicago.edumdpi.com The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. Similarly, reaction with an organic azide (B81097) can lead to the formation of a triazoline ring, which may be unstable and rearrange or eliminate nitrogen to form other products. nih.govrsc.org These reactions are powerful methods for constructing five-membered heterocycles, which are common motifs in biologically active molecules. organic-chemistry.orgnih.gov
Table 2: Examples of [3+2] Dipolar Cycloadditions
| 1,3-Dipole | Dipolarophile | Product Type | Heterocycle Formed |
|---|---|---|---|
| Nitrile Oxide (R-C≡N⁺-O⁻) | This compound | Isoxazoline derivative | Isoxazoline |
| Azide (R-N₃) | This compound | Triazoline derivative | Triazoline |
Michael Addition Reactions of Nucleophiles to the α,β-Unsaturated System
The Michael addition, or conjugate addition, is the nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.comwikipedia.org The polarization of the π-system in this compound makes the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles, known as Michael donors. libretexts.orglibretexts.org The reaction proceeds via the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final 1,4-adduct. masterorganicchemistry.comlibretexts.org
Common nucleophiles for Michael additions include organocuprates (Gilman reagents), enamines, and stabilized enolates derived from compounds like β-ketoesters or malonic esters. masterorganicchemistry.comlibretexts.orgcharettelab.ca The use of bulky tert-butyl esters in these reactions can influence stereoselectivity, as demonstrated in stereoselective conjugate additions with aryllithium reagents. acs.org
Table 3: Michael Addition of Nucleophiles to this compound
| Michael Donor (Nucleophile) | Michael Acceptor | Product | Key Feature |
|---|---|---|---|
| Lithium diorganocuprate (R₂CuLi) | This compound | Tert-butyl 3-alkylnonanoate | Forms a new carbon-carbon bond at the β-position. libretexts.org |
| Enolate of diethyl malonate | This compound | Diethyl 2-(1-(tert-butoxy)-1-oxononan-3-yl)malonate | A classic example of C-C bond formation using a stabilized carbanion. libretexts.org |
| Amine (e.g., R₂NH) | This compound | Tert-butyl 3-(dialkylamino)nonanoate | Forms a β-amino ester. libretexts.org |
Olefin Metathesis Reactions (e.g., Cross-Metathesis)
Olefin metathesis is a reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like Grubbs catalysts. wikipedia.org Cross-metathesis (CM) is a type of olefin metathesis that occurs between two different alkenes. organic-chemistry.org
This compound can participate in cross-metathesis reactions. However, as an electron-deficient, Type III olefin, it is generally reluctant to homodimerize but can react with more reactive Type I olefins. libretexts.org For instance, a study has shown that tert-butyl acrylate (B77674) is a suitable substrate for cross-metathesis with secondary allylic alcohols, followed by oxidation to yield γ-keto-α,β-unsaturated esters. acs.org The reaction mechanism involves the formation of a metallacyclobutane intermediate with the catalyst. wikipedia.org The efficiency and selectivity of the reaction can be influenced by the choice of catalyst and the steric and electronic properties of the reacting olefins. organic-chemistry.orgharvard.edu
Table 4: Cross-Metathesis Reaction Parameters
| Catalyst | Substrate 1 | Substrate 2 | Product Type | Driving Force |
|---|---|---|---|---|
| Grubbs' 2nd Gen. Catalyst | This compound | Terminal Olefin (R-CH=CH₂) | New α,β-unsaturated ester | Often driven by the release of a volatile olefin like ethylene (B1197577). harvard.edu |
Selective Hydrogenation and Reduction Pathways of the Carbon-Carbon Double Bond
Selective reduction of the carbon-carbon double bond in an α,β-unsaturated ester like this compound, without affecting the ester functionality, is a common transformation. This can typically be achieved through catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) allows for the saturation of the alkene to yield tert-butyl nonanoate.
Alternatively, certain microbial or enzymatic reductions can achieve asymmetric hydrogenation of the C=C bond. For example, fermenting bakers' yeast has been used for the asymmetric reduction of similar α,β-unsaturated esters, yielding chiral products with high enantiomeric excess. The choice of reducing agent is crucial to avoid reduction of the ester group. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the double bond and the ester to an alcohol. researchgate.net
Table 5: Reduction Methods for α,β-Unsaturated Esters
| Reagent/Catalyst | Targeted Functionality | Product | Selectivity |
|---|---|---|---|
| H₂ / Pd/C | C=C double bond | Tert-butyl nonanoate | High selectivity for the alkene over the ester. |
| Bakers' Yeast (Saccharomyces cerevisiae) | C=C double bond | Chiral tert-butyl nonanoate | Can provide high enantioselectivity. |
| LiAlH₄ | C=C double bond and Ester C=O | Nonan-1-ol | Non-selective; reduces both functional groups. researchgate.net |
Transformations Involving the Ester Group
The reactivity of this compound is largely dictated by its α,β-unsaturated ester functionality. Transformations can occur at the carbon-carbon double bond or at the ester group itself. This section focuses on reactions involving the tert-butyl ester moiety, a group known for its distinct chemical behavior, primarily due to the steric bulk of the tert-butyl group.
Ester hydrolysis is a fundamental reaction that converts esters back to their constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or base. Base-mediated hydrolysis is known as saponification. masterorganicchemistry.com
The mechanism for saponification typically involves a nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the alkoxide as the leaving group. organicchemistrytutor.comyoutube.com The resulting carboxylic acid is immediately deprotonated by the alkoxide in an irreversible acid-base reaction, driving the equilibrium towards the products. youtube.com
However, the saponification of tert-butyl esters like this compound is notably challenging under standard conditions. The bulky tert-butyl group sterically hinders the approach of the nucleophile (hydroxide ion) to the carbonyl carbon. researchgate.net This steric hindrance significantly slows down the rate of the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which is common for less hindered esters like methyl or ethyl esters. union.edu
Due to this difficulty, selective hydrolysis is often possible in molecules containing both a tert-butyl ester and a less hindered ester. For instance, a methyl ester can be selectively hydrolyzed using reagents like lithium hydroxide (LiOH) in aqueous dioxane at room temperature, leaving the tert-butyl ester group intact.
In some cases, the hydrolysis of tert-butyl esters may proceed via an alternative pathway involving alkyl-oxygen bond cleavage (BAL1 or BAL2 mechanisms), particularly under conditions that favor the formation of the stable tertiary carbocation. union.edu However, the standard BAC2 saponification is generally disfavored.
Enzymatic methods have also been developed for the selective hydrolysis of tert-butyl esters. Specific enzymes, such as certain lipases or esterases, can catalyze the cleavage of the tert-butyl group under mild conditions, offering an alternative to harsh chemical methods.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. For this compound, this would involve reacting it with another alcohol (R'-OH) to form a new non-2-enoate ester (non-2-enoic acid R'-ester) and tert-butanol (B103910).
Similar to saponification, transesterification is hindered by the steric bulk of the tert-butyl group. Base-catalyzed transesterification, which relies on the nucleophilic attack of an alkoxide on the ester carbonyl, is generally inefficient for tert-butyl esters.
More effective methods often involve specific catalysts that can facilitate the reaction under milder conditions. Lanthanum(III) complexes, for example, have been shown to be highly efficient for the transesterification of various esters, including those with sterically demanding tertiary alcohols. researchgate.net Boron-based catalysts like B(C₆F₅)₃ have also been successfully employed for the transesterification of unsaturated tert-butyl esters. rsc.org
An alternative strategy involves a two-step, one-pot process where the tert-butyl ester is first converted into a more reactive intermediate. Research has demonstrated that tert-butyl esters can be reacted with a chlorinating agent, such as α,α-dichlorodiphenylmethane, in the presence of a tin(II) chloride (SnCl₂) catalyst. organic-chemistry.orgacs.orgorganic-chemistry.org This generates a highly reactive acid chloride intermediate in situ. Subsequent addition of an alcohol to the reaction mixture results in the formation of the desired new ester in high yield. organic-chemistry.orgacs.orgorganic-chemistry.org This method bypasses the direct, sterically hindered attack on the original tert-butyl ester. acs.org
The conversion of esters to amides is a crucial transformation in organic synthesis. Direct amidation of unactivated esters with amines is typically a difficult reaction requiring harsh conditions due to the poor leaving group ability of the alkoxide. For this compound, this challenge is compounded by steric hindrance.
However, modern synthetic methods have enabled this transformation under relatively mild conditions. A particularly effective approach is the one-pot conversion of tert-butyl esters into amides, which mirrors the transesterification process described above. By treating the tert-butyl ester with α,α-dichlorodiphenylmethane and a SnCl₂ catalyst, an acid chloride intermediate is formed. organic-chemistry.orgacs.org This intermediate readily reacts with a wide variety of primary or secondary amines to afford the corresponding carboxamide of non-2-enoic acid in high yields. organic-chemistry.orgacs.org This method is advantageous as it avoids the need to first hydrolyze the ester to a carboxylic acid and then activate it for amidation. acs.org
Other research has focused on direct amidation reactions catalyzed by strong bases or organometallic reagents, which can overcome the kinetic barrier of the reaction.
Reactivity Influenced by the tert-Butyl Moiety
The tert-butyl group is more than just a simple alkyl chain; its unique size and structure impart significant and predictable effects on the reactivity of the entire molecule.
Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituent groups. The tert-butyl group, with its three methyl groups attached to a central carbon, is one of the most sterically demanding substituents in organic chemistry. researchgate.net This bulkiness has a profound impact on the reactivity of the adjacent ester carbonyl in this compound.
As discussed in the previous sections, the primary effect is the obstruction of the reaction site. Nucleophiles, such as hydroxide or alkoxides, find it physically difficult to approach the carbonyl carbon at the necessary angle for nucleophilic acyl substitution. researchgate.net This dramatically reduces the rate of reactions like saponification and transesterification compared to less hindered esters (e.g., methyl, ethyl). nih.gov Studies on sterically hindered aromatic compounds have also quantified how ortho t-butyl groups can hinder reactions on functional derivatives of benzene. cdnsciencepub.com
This steric effect can also be exploited to achieve reaction selectivity. In a molecule with multiple ester groups, a less hindered ester can be made to react preferentially while the bulky tert-butyl ester remains untouched, effectively acting as a spectator group under certain conditions.
The combination of being stable to many reagents while being removable under specific conditions makes the tert-butyl ester an excellent protecting group for carboxylic acids. thieme.dethieme-connect.com The non-2-enoic acid portion of the molecule can undergo various transformations (e.g., at the double bond) while the carboxylic acid function is masked as the unreactive tert-butyl ester. Its stability against nucleophiles and reducing agents is a key advantage. thieme.de
When the synthetic sequence is complete, the tert-butyl group must be removed, a process known as deprotection. The cleavage of tert-butyl esters is most commonly achieved under acidic conditions. The mechanism involves protonation of the ester oxygen, followed by cleavage of the alkyl-oxygen bond to form the carboxylic acid and a relatively stable tert-butyl carbocation. This carbocation is then typically quenched by eliminating a proton to form isobutene gas, which drives the reaction to completion. youtube.com
A wide variety of reagents and conditions have been developed for this purpose, allowing for selective deprotection even in the presence of other acid-sensitive groups.
Protic Acids : Strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are standard for cleaving tert-butyl esters. thieme.de Milder acids like aqueous phosphoric acid have also been shown to be effective and selective. organic-chemistry.org
Lewis Acids : Lewis acids can also mediate the cleavage. Zinc bromide (ZnBr₂) in DCM has been used to selectively deprotect tert-butyl esters in the presence of certain other acid-labile groups, such as specific amine protecting groups. semanticscholar.orgresearchgate.netnih.govscite.aiacs.org
Thermolytic Cleavage : Heating tert-butyl esters in specific fluorinated alcohol solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect cleavage. researchgate.net
Radical Cation-Mediated Cleavage : A mild method using a catalytic amount of a stable radical cation, tris(4-bromophenyl)aminium hexachloroantimonate ("Magic Blue"), in the presence of a silane (B1218182) has been developed for the deprotection of tert-butyl esters and ethers. acs.orgorganic-chemistry.org
Base-Mediated Cleavage : While resistant to standard saponification, cleavage can be achieved with powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) at room temperature. organic-chemistry.org
Lack of Specific Research Data on this compound Prevents Detailed Analysis of SN1 Pathways
A thorough review of available scientific literature reveals a significant absence of specific research findings and kinetic data for the unimolecular nucleophilic substitution (SN1) reactions of this compound. While the general principles of SN1 mechanisms for tert-butyl esters are well-established, detailed mechanistic investigations and data tables pertaining exclusively to this compound could not be located in published academic journals or chemical databases.
The general mechanism for the acid-catalyzed hydrolysis of tert-butyl esters involves the formation of a stable tert-butyl cation intermediate, a hallmark of the SN1 pathway. This process is initiated by the protonation of the carbonyl oxygen of the ester, which then facilitates the departure of the tert-butyl group as a carbocation. This carbocation is subsequently captured by a nucleophile, such as water, to form tert-butanol.
However, to construct an article that strictly adheres to the requested outline, including "Detailed research findings" and "Data tables" for "Unimolecular Nucleophilic Substitution (SN1) Pathways Involving tert-Butyl Cation Intermediates" of this compound, specific experimental data is required. Such data would typically include reaction rates under various conditions, activation energies, and product distribution analysis, none of which are available for this specific compound.
Without these specific research findings, any discussion would be speculative and based on analogies to other tert-butyl esters, which would violate the explicit instruction to focus solely on this compound. Therefore, the generation of a scientifically accurate and detailed article as per the provided structure is not possible at this time.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like tert-butyl non-2-enoate. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial characterization of α,β-unsaturated esters. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
In the ¹H NMR spectrum of this compound, the olefinic protons (H-2 and H-3) are particularly diagnostic. Due to the electron-withdrawing effect of the ester carbonyl group, the proton at the β-position (H-3) is deshielded and appears further downfield compared to the proton at the α-position (H-2). The coupling constant (J-coupling) between these two protons is characteristic of the double bond's stereochemistry; a larger coupling constant (typically ~15-18 Hz) indicates a trans (E) configuration, which is common for this type of ester. The large tert-butyl group gives rise to a sharp singlet in the upfield region, integrating to nine protons. The remaining protons of the heptyl chain appear as multiplets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. The olefinic carbons also have distinct chemical shifts, with the β-carbon (C-3) appearing further downfield than the α-carbon (C-2). The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group are readily identifiable.
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Remarks |
| C1 (C=O) | - | ~166 | Carbonyl carbon |
| C2 (=CH) | ~5.8 | ~122 | Doublet of triplets |
| C3 (=CH) | ~6.9 | ~148 | Doublet of triplets |
| C4 (CH₂) | ~2.2 | ~32 | Quartet |
| C5-C8 (CH₂) | ~1.3-1.5 | ~22-31 | Multiplets |
| C9 (CH₃) | ~0.9 | ~14 | Triplet |
| C(CH₃)₃ (quaternary) | - | ~80 | Quaternary carbon of t-butyl |
| C(CH₃)₃ (methyls) | ~1.5 | ~28 | Singlet, 9H |
While 1D NMR provides essential data, complex molecules often exhibit signal overlap. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and definitively assign resonances by revealing correlations between nuclei. youtube.comsdsu.eduscience.gov
COSY (Correlation Spectroscopy) : This homonuclear technique maps ¹H-¹H coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the olefinic protons at H-2 and H-3, confirming their scalar coupling. It would also trace the connectivity of the entire heptyl chain, showing correlations from H-3 to the adjacent methylene protons (H-4), and sequentially down the chain to the terminal methyl group (H-9).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu Each CH, CH₂, and CH₃ group in this compound would produce a cross-peak connecting the chemical shift of the proton(s) to the chemical shift of the carbon they are attached to. This allows for the unambiguous assignment of each protonated carbon in the molecule, for example, linking the olefinic proton signals to their corresponding olefinic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between ¹H and ¹³C nuclei, typically over two to three bonds. youtube.comcolumbia.edu This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the nine equivalent protons of the tert-butyl group would show a correlation to the quaternary carbon of the same group and, importantly, to the carbonyl carbon (C-1), confirming the ester linkage. The olefinic proton H-2 would show correlations to C-1, C-3, and C-4, while H-3 would correlate to C-1, C-2, and C-5, solidifying the structure around the double bond.
¹⁷O NMR, while less common due to the low natural abundance (0.037%) and quadrupolar nature of the ¹⁷O isotope, provides direct insight into the electronic environment of oxygen atoms. blogspot.com The chemical shift of the carbonyl oxygen in an α,β-unsaturated ester is sensitive to conjugation. In this compound, the conjugation of the C=C double bond with the C=O group leads to increased electron density at the carbonyl oxygen, resulting in a characteristic shielding effect compared to a saturated ester. The ¹⁷O chemical shift for the carbonyl oxygen would therefore appear at a higher field (lower ppm value) than that of a compound like tert-butyl nonanoate. This technique can be valuable in studies of electronic effects and intermolecular interactions, such as hydrogen bonding, at the carbonyl group.
Flow NMR spectroscopy is a powerful process analytical technology (PAT) tool for monitoring chemical reactions in real-time without the need for sampling. researchgate.netmestrelab.combohrium.comfigshare.comresearchgate.net The synthesis of this compound, for example via transesterification of ethyl non-2-enoate with tert-butanol (B103910), can be monitored by flowing the reaction mixture through an NMR flow cell placed within the spectrometer.
By acquiring ¹H NMR spectra at regular intervals, the consumption of reactants and the formation of products can be quantified. For instance, the disappearance of the characteristic quartet of the ethoxy group from the starting material and the appearance of the singlet for the tert-butoxy group of the product can be tracked over time. This allows for the determination of reaction kinetics, optimization of reaction conditions (temperature, catalyst concentration), and detection of any potential intermediates or byproducts.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the molecule, causing extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.
For this compound (Molecular Weight: 198.31 g/mol ), the molecular ion (M⁺˙) peak at m/z 198 may be observed, but it is often weak due to the instability of the tert-butyl group. The most prominent fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable tert-butyl carbocation or the loss of isobutylene. cdnsciencepub.comdoaj.org
Key fragmentation pathways include:
Loss of a tert-butyl radical: This is less common.
Loss of isobutylene (C₄H₈, 56 Da): A hydrogen rearrangement followed by the elimination of neutral isobutylene leads to a prominent peak at m/z 142, corresponding to the protonated non-2-enoic acid [M - 56]⁺˙.
Formation of the tert-butyl cation: Cleavage of the O-C(CH₃)₃ bond results in the formation of the very stable tert-butyl carbocation [C(CH₃)₃]⁺ at m/z 57. This is often the base peak (the most intense peak) in the spectrum of tert-butyl esters. doaj.org
McLafferty Rearrangement: If applicable to the acyl chain, this rearrangement can provide further structural information.
Acylium Ion Formation: Cleavage of the ester bond can also lead to the formation of the non-2-enoyl cation [CH₃(CH₂)₅CH=CHC≡O]⁺ at m/z 141.
Interactive Table 2: Predicted Major Fragment Ions for this compound in EI-MS
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 198 | [C₁₃H₂₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 142 | [C₉H₁₆O₂]⁺˙ | Loss of isobutylene (C₄H₈) |
| 141 | [C₉H₁₅O]⁺ | Formation of the acylium ion |
| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation (often base peak) |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Studies
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of moderately polar and thermally labile molecules. In the context of this compound, ESI-MS can be utilized to determine its molecular weight and to study its ionization behavior.
In a typical ESI-MS experiment, a solution of this compound is introduced into the mass spectrometer, where it is subjected to a strong electric field, leading to the formation of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated molecules [M+H]⁺ or adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺.
Detailed Research Findings:
While specific ESI-MS studies focusing solely on this compound are not extensively documented in publicly available literature, the behavior of similar α,β-unsaturated esters can be extrapolated. The presence of the ester functional group provides a site for protonation or cation adduction. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule. The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments allows for the determination of the exact mass of the ion, which can be used to confirm the elemental composition of this compound.
| Ion | Expected m/z | Description |
| [M+H]⁺ | 185.1536 | Protonated molecule |
| [M+Na]⁺ | 207.1355 | Sodium adduct |
| [M+K]⁺ | 223.1095 | Potassium adduct |
| This table presents hypothetical but expected high-resolution m/z values for this compound (C13H24O2) in ESI-MS. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is a cornerstone for the analysis of volatile and semi-volatile compounds like this compound, allowing for both purity assessment and structural elucidation.
In a GC-MS analysis, the sample is first vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component.
Detailed Research Findings:
The mass spectrum of this compound, like other tert-butyl esters, is expected to exhibit characteristic fragmentation patterns. A key fragmentation is the loss of the tert-butyl carbocation, which is a stable tertiary carbocation, resulting in a prominent peak at m/z 57. Another significant fragmentation pathway involves the cleavage of the bond alpha to the carbonyl group. The molecular ion peak ([M]⁺) may be observed, although it might be of low intensity due to the facile fragmentation of the tert-butyl group.
| m/z | Proposed Fragment | Significance |
| 184 | [C₁₃H₂₄O₂]⁺ | Molecular Ion |
| 169 | [M - CH₃]⁺ | Loss of a methyl group |
| 127 | [M - C₄H₉]⁺ | Loss of the tert-butyl group (neutral loss) |
| 57 | [C₄H₉]⁺ | tert-Butyl carbocation (often the base peak) |
| This table outlines the expected major fragments of this compound in an EI-MS spectrum. |
The retention time obtained from the gas chromatogram provides an additional parameter for identification and purity assessment.
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic techniques are indispensable for the purification and analysis of chemical compounds. For this compound, a range of chromatographic methods can be employed to isolate it from reaction mixtures, assess its purity, and quantify its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. For a compound of moderate polarity like this compound, reversed-phase HPLC is a suitable method.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Detailed Research Findings:
| Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) |
| Injection Volume | 10 µL |
| This table provides a hypothetical set of HPLC parameters for the analysis of this compound. |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a fundamental technique for the analysis of volatile compounds. When coupled with a flame ionization detector (FID), it provides a robust method for quantifying the purity of this compound.
The principle of GC involves the separation of components in a gaseous mobile phase as they pass through a stationary phase within a column. The retention time of a compound is a characteristic property under a given set of conditions.
Detailed Research Findings:
For the analysis of this compound, a nonpolar or medium-polarity capillary column would be appropriate. The oven temperature would be programmed to increase during the analysis to ensure the elution of the compound in a reasonable time with good peak shape. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.
| Parameter | Typical Condition |
| Column | Fused silica capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | e.g., Initial temp 100°C, ramp to 250°C at 10°C/min |
| This table presents a plausible set of GC parameters for the analysis of this compound. |
Flash Column Chromatography for Isolation and Purification
Flash column chromatography is a rapid and efficient method for the purification of organic compounds from reaction mixtures. It is a preparative technique that utilizes a stationary phase, typically silica gel, and a solvent system (mobile phase) to separate components based on their polarity.
The process involves packing a column with silica gel and then eluting the crude product mixture with a chosen solvent system under positive pressure, which speeds up the separation process compared to traditional gravity column chromatography.
Detailed Research Findings:
For the purification of a moderately nonpolar compound like this compound, a common stationary phase is silica gel. The choice of the mobile phase is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A solvent system that provides a good separation of the desired product from impurities is selected. A mixture of a nonpolar solvent like hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate is commonly used.
| Parameter | Typical Condition |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate mixture (e.g., 95:5 to 80:20 v/v) |
| Elution Mode | Isocratic or gradient |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization or staining |
| This table provides typical conditions for the flash column chromatography purification of this compound. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For tert-butyl non-2-enoate, DFT studies would provide fundamental insights into its geometry, reactivity, and spectroscopic properties. Standard approaches would typically employ functionals like B3LYP with basis sets such as 6-31G(d) or larger for more accurate results. However, specific studies applying these methods to this compound are not present in the surveyed literature.
Electronic Structure and Molecular Geometry Optimization
A geometry optimization using DFT would calculate the lowest energy conformation of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric properties. For example, calculations would determine the precise lengths of the C=C double bond, the C=O carbonyl bond, and the C-O ester linkages, as well as the conformation of the nonyl chain and the orientation of the bulky tert-butyl group. Despite the routine nature of these calculations, published optimized coordinates for this compound are not available.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. ossila.compearson.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. wikipedia.org For this compound, an FMO analysis would map the distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. The α,β-unsaturated system suggests the HOMO would be distributed along the C=C and C=O π-system, while the LUMO would likely be centered on the β-carbon, making it susceptible to nucleophilic attack. However, specific energy values (in eV) and visualizations of the HOMO and LUMO surfaces for this compound have not been published.
Reaction Mechanism Elucidation and Transition State Analysis
Computational studies are invaluable for mapping out the reaction pathways of a molecule. For this compound, this could involve studying its behavior in reactions such as Michael additions, hydrolysis, or thermal decomposition. DFT calculations would be used to locate the transition state structures for each step of a proposed mechanism, and the associated activation energies would determine the reaction kinetics. For instance, in a Michael addition, the energy profile for the nucleophilic attack on the β-carbon could be calculated. Such detailed mechanistic studies, including the geometries and energies of transition states involving this compound, are not found in the scientific literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H and ¹³C). modgraph.co.uk These predictions are useful for confirming experimentally determined structures and assigning spectra. For this compound, calculations would provide predicted chemical shifts for the protons and carbons of the nonenyl chain and the tert-butyl group. modgraph.co.uk The accuracy of these predictions depends on the level of theory and basis set used. modgraph.co.uk A search for computationally predicted NMR data for this compound yielded no specific results.
Quantum Chemical Calculations for Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electronegativity (χ): The ability of the molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.
These descriptors provide a quantitative basis for comparing the reactivity of different molecules. Although the formulas to derive these from HOMO and LUMO energies are well-established, the specific values for this compound have not been calculated and reported in the literature.
Conformational Analysis and Energetics
The long nonyl chain and the rotatable bonds in this compound mean it can exist in numerous conformations. A computational conformational analysis would involve systematically exploring the potential energy surface to identify the various low-energy conformers and determine their relative stabilities (in kcal/mol). This is crucial for understanding which shapes the molecule is most likely to adopt and how its conformation might influence its reactivity. Such a detailed analysis, including the relative energies of different conformers of this compound, is currently unavailable in published research.
Applications As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
The α,β-unsaturated ester moiety of tert-butyl non-2-enoate serves as a versatile platform for the introduction of various functional groups and the formation of new carbon-carbon bonds, making it an invaluable tool in the assembly of intricate molecular architectures. The electron-withdrawing nature of the ester group activates the double bond for nucleophilic conjugate addition, while the carbonyl group itself is susceptible to nucleophilic attack. This dual reactivity allows for a stepwise and controlled elaboration of the molecule.
One notable application is in the synthesis of natural products and their analogues. For instance, the conjugate addition of organocuprates to this compound provides a straightforward method for introducing alkyl or aryl substituents at the β-position. The resulting enolate can then be trapped with various electrophiles, leading to the stereoselective formation of highly functionalized products. The bulky tert-butyl group often plays a crucial role in directing the stereochemical outcome of these reactions by influencing the approach of the incoming reagents.
| Reactant | Reagent | Product | Application |
| This compound | Organocuprate (R₂CuLi) | β-Substituted tert-butyl nonanoate | Introduction of side chains in natural product synthesis |
| This compound | Michael Donors (e.g., malonates) | Adduct for further cyclization | Building blocks for heterocyclic compounds |
| This compound | Dienes (in Diels-Alder reactions) | Cyclohexene (B86901) derivatives | Construction of cyclic frameworks |
This table showcases selected examples of how this compound is employed in the synthesis of complex molecules.
Utilization in Multicomponent Reactions for Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. This compound has proven to be a valuable component in various MCRs, enabling the rapid construction of diverse and complex molecular scaffolds.
In the context of MCRs, the conjugated system of this compound can participate in a variety of cycloaddition and tandem reactions. For example, in the Baylis-Hillman reaction, it reacts with an aldehyde and a nucleophile (often a tertiary amine like DABCO) to generate densely functionalized allylic alcohols. These products are versatile intermediates that can be further transformed into a wide array of other compounds.
| Reaction Type | Reactants | Resulting Scaffold | Significance |
| Baylis-Hillman Reaction | This compound, Aldehyde, Nucleophile | Functionalized Allylic Alcohols | Rapid access to complex, functionalized molecules |
| Huisgen 1,3-Dipolar Cycloaddition | This compound, Azide (B81097) | Triazoline derivatives | Synthesis of nitrogen-containing heterocycles |
| Michael Addition-Initiated Ring Closure | This compound, Dinucleophile | Heterocyclic compounds | Efficient construction of cyclic systems |
This interactive table highlights the utility of this compound in various multicomponent reactions for the synthesis of diverse molecular scaffolds.
Precursor in Chiral Synthesis of Advanced Intermediates
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. This compound serves as a key precursor in several asymmetric synthetic strategies aimed at producing chiral advanced intermediates. The prochiral nature of its double bond allows for the stereoselective introduction of new chiral centers.
Asymmetric conjugate addition reactions are a prominent example. By employing chiral catalysts, such as those based on copper or organocatalysts, the addition of nucleophiles to this compound can be rendered highly enantioselective. The resulting chiral enolates can then be protonated or reacted with other electrophiles to yield enantiomerically enriched products. The steric hindrance provided by the tert-butyl group can enhance the facial selectivity of the nucleophilic attack, leading to higher levels of stereocontrol.
Furthermore, the ester functionality can be stereoselectively reduced or modified using chiral reagents to introduce additional stereocenters. These advanced chiral intermediates are valuable building blocks for the synthesis of pharmaceuticals and other biologically active molecules.
| Asymmetric Transformation | Chiral Catalyst/Reagent | Product Stereochemistry | Application |
| Conjugate Addition | Chiral Copper-Phosphine Complex | Enantiomerically enriched β-substituted esters | Synthesis of chiral building blocks |
| Dihydroxylation | AD-mix-β | Diastereomerically pure diols | Precursors for complex natural products |
| Epoxidation | Jacobsen's Catalyst | Enantiomerically pure epoxides | Versatile chiral intermediates |
This table outlines the use of this compound in key asymmetric reactions to generate chiral intermediates.
Polymer Chemistry Research Applications
Radical Polymerization of Non-2-enoate Derivatives
Derivatives of 2-enoic acid, such as tert-butyl acrylate (B77674) (tBA), are highly reactive monomers that readily undergo radical polymerization to form both homopolymers and a wide range of copolymers. hefengchemical.comjamorin.com The polymerization process is typically initiated by thermal or photochemical decomposition of a radical initiator, which generates free radicals that attack the carbon-carbon double bond of the enoate monomer. The reactivity is centered on the acrylate functionality, allowing it to be copolymerized with various other monomers, including (meth)acrylic acid and its esters, styrene, vinyl acetate, and acrylonitrile. hefengchemical.com
The bulky tert-butyl group influences the physical properties of the resulting polymer, such as its glass transition temperature (Tg). For instance, poly(tert-butyl acrylate) has a high glass transition temperature (50 °C), which contributes to the hardness of the final polymer material. jamorin.com
Controlled Radical Polymerization Techniques (e.g., Atom Transfer Radical Polymerization, Nitroxide-Mediated Polymerization)
To synthesize polymers with well-defined architectures, predictable molecular weights, and low dispersity, controlled radical polymerization (CRP) techniques are employed. These methods have been successfully applied to tert-butyl-2-enoate derivatives, primarily using tert-butyl acrylate (tBA) as a model monomer.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust method for polymerizing acrylate monomers. Studies on tBA have shown that controlled polymerizations can be achieved using a copper bromide (CuBr) catalyst complexed with a nitrogen-based ligand, such as N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA), and an alkyl bromide initiator. cmu.edu Unlike the polymerization of less bulky acrylates, the ATRP of tBA often requires the addition of a solvent to create a homogeneous catalytic system and to slow the reaction rate, which is crucial for maintaining control and achieving low polydispersity materials. cmu.edu Photoinduced CRP techniques have also been successfully applied to di-tert-butyl acrylate monomers, yielding polymers with excellent chain-end fidelity. pusan.ac.kr Star-shaped polymers of poly(tert-butyl acrylate) have also been synthesized using the "arm-first" ATRP method. researchgate.net
Nitroxide-Mediated Polymerization (NMP)
NMP is another effective CRP technique for acrylate polymerization. The polymerization of tBA has been accomplished using initiators like BlocBuilder in conjunction with additional free nitroxide, such as SG1 (N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide). squarespace.com A key challenge in the bulk polymerization of tBA to high molecular weights is the significant increase in viscosity, which can hinder the reaction and lead to termination events. squarespace.com Consequently, solution polymerization is often preferred, although this can introduce chain transfer reactions that must be carefully managed. squarespace.com
Copolymerization Studies with Other Monomers for Material Design
A significant advantage of using tert-butyl non-2-enoate and its analogues in polymer synthesis is their ability to be copolymerized with a diverse range of other monomers. This allows for the precise tuning of material properties by creating block, random, or gradient copolymers.
Using controlled radical polymerization techniques, complex architectures such as ABC triblock copolymers have been synthesized. For example, a triblock copolymer of poly(tert-butyl acrylate)-b-poly(styrene)-b-poly(methyl acrylate) was successfully prepared via ATRP. cmu.edu The ability to copolymerize with dissimilar monomers, such as ethylene (B1197577) oxide (a cyclic monomer) and tert-butyl methacrylate (B99206) (a vinyl monomer), has been demonstrated through hybrid copolymerization methods, resulting in novel statistical copolymers. nih.gov
The range of potential comonomers is broad, enabling the design of materials with tailored functionalities for specific applications.
Post-Polymerization Modification of Polymers Containing Non-2-enoate Units
The presence of the tert-butyl ester group in polymers derived from monomers like this compound is pivotal for post-polymerization modification. The most common modification is the acid-catalyzed hydrolysis of the tert-butyl group to yield a carboxylic acid functionality. cmu.edu This reaction effectively converts a hydrophobic polymer into a hydrophilic polyelectrolyte, poly(acrylic acid). cmu.edu
This deprotection strategy is widely used because the direct polymerization of acrylic acid can be problematic for certain techniques like ATRP. researchgate.netcmu.edu The hydrolysis can be carried out using hydrochloric acid (HCl) in a solvent like dioxane. cmu.edu However, research has shown that the choice of acid and solvent is critical for complete conversion. While trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is commonly used, it can result in incomplete cleavage of the tert-butyl groups. nih.gov A more effective method utilizing HCl in hexafluoroisopropanol (HFIP) at room temperature has been shown to achieve complete deprotection. nih.gov The presence of even small amounts of residual tert-butyl groups can significantly alter the self-assembly and network-forming properties of the final copolymer. nih.gov
Beyond hydrolysis, other modifications like transesterification have been explored. However, attempts to perform organocatalyzed transesterification on poly(tert-butyl acrylate) with nucleophiles like benzyl (B1604629) alcohol have proven unsuccessful, likely due to steric hindrance from the bulky tert-butyl group. semanticscholar.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl non-2-enoate, and how do reaction conditions influence yield?
- Methodological Answer: Tert-butyl esters are commonly synthesized via acid-catalyzed esterification or nucleophilic substitution. For example, SN1 mechanisms using tert-butanol with carboxylic acid derivatives (e.g., acyl chlorides) in polar protic solvents (e.g., H₂SO₄) are effective for tert-butyl group incorporation . Reaction optimization should consider temperature (25–60°C), stoichiometric ratios (1:1.2 acid/tert-butanol), and catalytic agents (e.g., DMAP). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is pivotal for confirming ester regiochemistry and detecting stereochemical impurities. For example, tert-butyl protons typically appear as a singlet at ~1.4 ppm in ¹H NMR. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹). Dynamic low-temperature NMR (<–40°C) can resolve conformational equilibria in solution, as demonstrated in tert-butyl triazinane studies .
Q. What safety protocols are critical when handling tert-butyl esters in laboratory settings?
- Methodological Answer: Tert-butyl esters may decompose under heat or acidic conditions, releasing volatile byproducts. Use explosion-proof equipment and grounded containers to mitigate static discharge risks . Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and OV/AG/P99 respirators for aerosolized particles. Store compounds in airtight containers at 2–8°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
